Differentiated Bioactivity Profile Across 17 Assays vs. Morpholine and 2-Ethylpiperidine Analogs
Compound 850936-59-3 returns a unique bioactivity call vector across a panel of 17 functional assays in ChEMBL compared to its morpholino analog (CAS 850936-58-2) and 2-ethylpiperidine analog (CAS 850936-62-8) [1]. Specifically, it is designated 'Active' against the retinoic acid-related orphan receptor gamma (RORγ) transcriptional activity assay (PubChem AID 1614087), whereas the morpholino analog shows 'No Activity' in the same assay [2]. Conversely, the target compound is 'Not Active' in the SMN2 splice variant enhancer assay, while morpholino and piperidine analogs yield 'Active' designations [1].
| Evidence Dimension | Bioactivity call (Active/Inactive/Inconclusive) across PubChem qHTS functional assay panel |
|---|---|
| Target Compound Data | RORγ: Active; JMJD2E: Inconclusive (Potency 39.8 µM); SMN2: Not Active |
| Comparator Or Baseline | Morpholino analog (850936-58-2): RORγ: No Activity; JMJD2E: Inconclusive; SMN2: Active |
| Quantified Difference | Two out of three representative assay calls are discordant between the azepane and morpholine derivatives, indicating a significant divergence in biological function. |
| Conditions | PubChem qHTS functional assays; cell-based and biochemical formats |
Why This Matters
This demonstrates that the same N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide core will yield a completely different biological fingerprint depending on the sulfonamide ring, making compound selection critical for target-specific research.
- [1] ChEMBL API Activity Data for CHEMBL1455538. Total 17 functional assay results retrieved. European Bioinformatics Institute. View Source
- [2] PubChem Assay AID 1614087: 'qHTS for inhibitors of ROR gamma transcriptional activity'. National Center for Biotechnology Information. View Source
